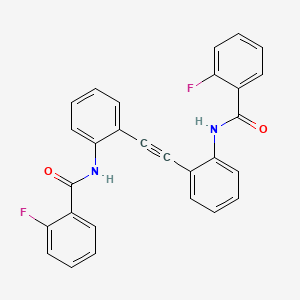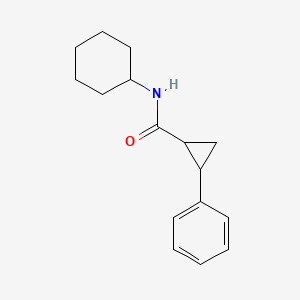![molecular formula C18H15N3O5 B4974788 2-cyano-3-{2-[2-(4-nitrophenoxy)ethoxy]phenyl}acrylamide](/img/structure/B4974788.png)
2-cyano-3-{2-[2-(4-nitrophenoxy)ethoxy]phenyl}acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-cyano-3-{2-[2-(4-nitrophenoxy)ethoxy]phenyl}acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the acrylamide family and is commonly referred to as NPPB.
作用機序
The mechanism of action of NPPB involves its ability to interact with ion channels and modify their activity. NPPB has been shown to bind to the extracellular domain of ion channels and block ion flow through the channel. This results in a decrease in ion channel activity and a corresponding decrease in cellular function.
Biochemical and Physiological Effects:
NPPB has a range of biochemical and physiological effects that are dependent on the ion channels it interacts with. For example, NPPB has been shown to inhibit calcium-activated chloride channels, resulting in a decrease in smooth muscle contraction. NPPB has also been shown to inhibit volume-regulated anion channels, resulting in a decrease in cell volume regulation. Additionally, NPPB has been shown to inhibit voltage-gated potassium channels, resulting in a decrease in neurotransmitter release.
実験室実験の利点と制限
One of the advantages of using NPPB in lab experiments is its specificity for certain ion channels. This allows researchers to selectively study the role of these ion channels in physiological processes. However, one limitation of using NPPB is its potential toxicity. NPPB has been shown to have cytotoxic effects at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on NPPB. One area of interest is the development of more specific NPPB analogs that can target specific ion channels with greater selectivity. Another area of interest is the use of NPPB in the development of new therapies for diseases such as hypertension, asthma, and cystic fibrosis. Finally, the use of NPPB in the study of ion channel function in various tissues and organs is an area of ongoing research.
合成法
The synthesis of NPPB involves a multi-step process that requires the use of various reagents and equipment. The first step in the synthesis involves the reaction of 4-nitrophenol with 2-chloroethanol to form 2-(4-nitrophenoxy)ethanol. This intermediate is then reacted with 2-bromoethoxybenzene in the presence of a base to form 2-(2-(2-(4-nitrophenoxy)ethoxy)phenyl)ethanol. The final step in the synthesis involves the reaction of the intermediate with acryloyl chloride in the presence of a base to form 2-cyano-3-{2-[2-(4-nitrophenoxy)ethoxy]phenyl}acrylamide.
科学的研究の応用
NPPB has been extensively studied for its potential applications in various fields of scientific research. One of the primary applications of NPPB is in the field of ion channel research. NPPB has been shown to inhibit various ion channels, including calcium-activated chloride channels, volume-regulated anion channels, and voltage-gated potassium channels. NPPB has also been used as a tool to study the role of these ion channels in physiological processes such as cell volume regulation, smooth muscle contraction, and neurotransmitter release.
特性
IUPAC Name |
(E)-2-cyano-3-[2-[2-(4-nitrophenoxy)ethoxy]phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O5/c19-12-14(18(20)22)11-13-3-1-2-4-17(13)26-10-9-25-16-7-5-15(6-8-16)21(23)24/h1-8,11H,9-10H2,(H2,20,22)/b14-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQWAVWVBWXRSDK-SDNWHVSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C(C#N)C(=O)N)OCCOC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C(\C#N)/C(=O)N)OCCOC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-{[(4-acetylphenyl)amino]carbonyl}phenyl)-2-chlorobenzamide](/img/structure/B4974708.png)
![N-{2-[(diphenylmethyl)amino]-1-methyl-1-phenylethyl}benzenesulfonamide](/img/structure/B4974715.png)
![4-(5-{[1-(4-bromobenzyl)-2,5-dioxo-4-imidazolidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4974716.png)
![2-{[2-oxo-2-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethyl]thio}-4-pyrimidinol](/img/structure/B4974721.png)
![N-{1-[1-(2-hydroxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide](/img/structure/B4974731.png)
![6-(4-methoxyphenyl)-9-[(2-pyridinylthio)acetyl]-6,9-diazaspiro[4.5]decan-7-one](/img/structure/B4974745.png)
![5-(2-ethoxyphenyl)-3-(4-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B4974748.png)
![methyl 2-({4-[3-(cyclopropylamino)-3-oxopropyl]-1-piperidinyl}carbonyl)benzoate](/img/structure/B4974751.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(3-methylphenyl)-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4974759.png)

![4-(2,5-dimethoxyphenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B4974771.png)

![N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-2-chloro-4-nitrobenzamide](/img/structure/B4974786.png)
